![molecular formula C10H9ClO6 B2557753 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid CAS No. 708292-68-6](/img/structure/B2557753.png)
2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid
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Description
“2-(Carboxymethoxy)benzoic acid” is an organic compound with the linear formula C9H8O5 . It has a molecular weight of 196.161 . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “2-(Carboxymethoxy)benzoic acid” involves a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Physical And Chemical Properties Analysis
Carboxylic acids are acidic and therefore react with bases to give metal carboxylate salts . Carboxylic acids with more than six carbons are only slightly soluble in water, but the alkali metal salts of carboxylic acids are often highly water-soluble .Safety and Hazards
“2-(Carboxymethoxy)benzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
properties
IUPAC Name |
2-(carboxymethoxy)-5-chloro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6/c1-16-7-3-5(11)2-6(10(14)15)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBSHZFWBIJTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid |
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